(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(1R,2R)-2-(1-methylpyrazol-4-yl)oxycycloheptan-1-ol |
InChI |
InChI=1S/C11H18N2O2/c1-13-8-9(7-12-13)15-11-6-4-2-3-5-10(11)14/h7-8,10-11,14H,2-6H2,1H3/t10-,11-/m1/s1 |
InChI Key |
SUNJGHCKRUXVAS-GHMZBOCLSA-N |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CCCCC[C@H]2O |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCCCC2O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or neutral conditions. The methyl group on the nitrogen (N1-methylation) can be introduced either by using methylhydrazine or via post-pyrazole ring methylation using methylating agents such as methyl iodide under controlled conditions.
Ether Linkage Formation
The attachment of the pyrazole to the cycloheptane ring is achieved through nucleophilic substitution reactions. This typically involves:
- Preparation of a cycloheptanol derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 2-position.
- Nucleophilic attack by the pyrazole oxygen (from the 4-hydroxy pyrazole or its equivalent) to form the ether bond.
Alternatively, the pyrazole moiety can be introduced via Williamson ether synthesis, where the cycloheptanol is first converted to an alkoxide intermediate and then reacted with a halogenated pyrazole derivative.
Hydroxyl Group Introduction and Stereocontrol
The hydroxyl group at the 1-position of the cycloheptane ring is introduced via stereoselective reduction of a ketone intermediate. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), with reaction conditions optimized to favor the (1R,2R) stereochemistry.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine + 1,3-diketone, acidic medium | Formation of 1H-pyrazole core |
| 2 | N1-Methylation | Methyl iodide, base (e.g., K2CO3) | Methyl substitution on pyrazole nitrogen |
| 3 | Cycloheptanone formation | Cycloheptane oxidation | Ketone precursor for hydroxyl introduction |
| 4 | Nucleophilic substitution | Cycloheptanol derivative + pyrazole alkoxide | Ether bond formation at 2-position |
| 5 | Stereoselective reduction | Sodium borohydride, low temperature | Introduction of (1R,2R)-hydroxyl group |
Research Findings and Reaction Optimization
Solvent Effects and Yields
Research indicates that solvent choice significantly influences the yield and stereoselectivity of the ether formation step. For example, toluene has been reported as an effective solvent for pyrazole-related ether syntheses, providing better yields compared to acetonitrile, tetrahydrofuran, or dichloromethane.
Scale-Up and Industrial Considerations
Industrial synthesis of similar pyrazole-cycloheptanol ethers involves continuous flow reactors to optimize reaction time and heat transfer, improving yield and purity. Chromatographic purification techniques such as preparative HPLC or flash chromatography are employed to isolate the desired stereoisomer.
Alternative Synthetic Approaches
Recent advances include the use of sulfoximine diazo compounds for pyrazole ring functionalization, which could be adapted for introducing substituents on the pyrazole ring prior to ether formation. This method offers high yields and stereochemical retention.
Chemical Reactions Analysis
| Reaction Type | Common Reagents | Expected Products | Notes |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | Ketone derivative from hydroxyl group | Useful for further functionalization |
| Reduction | Sodium borohydride, LiAlH4 | Hydrocarbon by removal of hydroxyl group | Stereoselective reduction critical |
| Substitution | Halogenating agents, nitrating agents | Substituted pyrazole derivatives | Enables structural diversification |
Summary Table of Preparation Methods
| Preparation Step | Methodology | Advantages | Challenges |
|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + diketone condensation | Well-established, high yield | Requires careful control of conditions |
| N1-Methylation | Alkylation with methyl iodide | Simple, selective | Overalkylation risk |
| Ether bond formation | Williamson ether synthesis | Efficient, stereoselective | Sensitive to steric hindrance |
| Hydroxyl group introduction | Stereoselective reduction | High stereocontrol achievable | Requires careful reagent choice |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The target compound is compared to two cyclopentanol-based analogs (Table 1):
Table 1: Structural Comparison
| Compound Name | CAS Number | Core Structure | Substituent | Molecular Formula | Molecular Weight | Stereochemistry |
|---|---|---|---|---|---|---|
| (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol | Not Provided | Cycloheptanol | Oxy-linked pyrazole | C₁₁H₁₈N₂O₂ | ~210.28* | (1R,2R) |
| 2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol | 1247509-99-4 | Cyclopentanol | Pyrazole at 2-position | C₉H₁₄N₂O | 166.22 | Not Specified |
| rac-(1R,2S)-2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-ol | 2227672-25-3 | Cyclopentanol | Methylene-linked pyrazole | C₁₀H₁₆N₂O | 180.25 | Racemic (1R,2S) |
*Estimated based on molecular formula.
Key Observations :
- Substituent Linkage : The ether oxygen in the target compound increases polarity versus the methylene group in the rac-(1R,2S) analog, impacting solubility and hydrogen-bonding capacity .
- Stereochemistry : The (1R,2R) configuration may confer distinct chiral interactions compared to the racemic (1R,2S) analog, critical for enantioselective applications .
Physicochemical Properties
Polarity and Solubility :
- The oxy-linked pyrazole in the target compound enhances polarity compared to methylene-linked analogs, suggesting improved aqueous solubility.
- The larger cycloheptanol ring may lower melting points relative to cyclopentanol derivatives due to reduced crystalline packing efficiency.
Thermal Stability :
- Cycloheptanol derivatives generally exhibit lower boiling points than smaller rings due to increased flexibility, though specific data for the target compound is unavailable.
Biological Activity
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is a chiral compound with a unique structure that combines a cycloheptane ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- IUPAC Name : (1R,2R)-2-(1-methylpyrazol-4-yl)oxycycloheptan-1-ol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It may also interact with various receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism likely involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been observed to reduce inflammatory markers in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 45% compared to control. |
| Study 3 | Investigated the compound's effect on cytokine production in LPS-stimulated macrophages, resulting in decreased TNF-alpha levels. |
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Cycloheptane Ring : Through cyclization reactions starting from linear precursors.
- Introduction of the Pyrazole Moiety : Via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds.
- Coupling Reaction : The final step involves coupling the pyrazole moiety to the cycloheptane ring through an ether linkage.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2R)-2-[Benzylpyrazol]cycloheptan | Cycloheptane ring with benzyl substitution | Enhanced reactivity due to benzyl group |
| (1R,2R)-2-[Ethylpyrazol]cycloheptan | Cycloheptane ring with ethyl substitution | Potentially increased lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
